Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Description
Historical Development of Pyrazolo[1,5-a]pyridine Chemistry
The historical development of pyrazolo[1,5-a]pyridine chemistry traces back to the mid-20th century when researchers began exploring fused heterocyclic systems as potential pharmaceutical agents. The pyrazolo[1,5-a]pyridine structural motif represents a fused, rigid, and planar nitrogen-heterocyclic system that contains both pyrazole and pyrimidine rings. Early investigations focused primarily on understanding the fundamental chemical properties and synthetic accessibility of these compounds, with researchers developing various cyclization methodologies to construct the characteristic bicyclic framework.
The evolution of pyrazolo[1,5-a]pyridine chemistry accelerated significantly during the 1980s and 1990s as the pharmaceutical potential of these compounds became increasingly evident. During this period, systematic studies revealed that pyrazolo[1,5-a]pyridine derivatives exhibited remarkable biological activities, including anti-inflammatory, antiviral, and anticancer properties. The structural versatility of the pyrazolo[1,5-a]pyridine scaffold enabled chemists to explore extensive chemical modifications, leading to the development of numerous synthetic strategies for constructing diversely substituted derivatives.
Contemporary research in pyrazolo[1,5-a]pyridine chemistry has been driven by the need for more efficient synthetic methodologies and the exploration of novel biological applications. Modern synthetic approaches have incorporated advanced techniques such as microwave-assisted synthesis, sonochemical methods, and transition-metal-catalyzed cross-coupling reactions. These developments have significantly improved the accessibility of complex pyrazolo[1,5-a]pyridine derivatives, including halogenated compounds like ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, which serve as versatile intermediates for further functionalization.
Significance of Pyrazolo[1,5-a]pyridine in Heterocyclic Chemistry
The pyrazolo[1,5-a]pyridine scaffold occupies a privileged position in heterocyclic chemistry due to its exceptional structural and electronic properties. This fused bicyclic system combines the electron-rich pyrazole moiety with the electron-deficient pyridine ring, creating a unique electronic environment that contributes to the scaffold's remarkable versatility in chemical transformations. The planar nature of the pyrazolo[1,5-a]pyridine core facilitates π-π stacking interactions and enhances binding affinity with various biological targets, making it an attractive framework for drug discovery applications.
Recent advances in synthetic methodology have demonstrated the exceptional utility of pyrazolo[1,5-a]pyridine derivatives in various chemical transformations. Regioselective metalation strategies using magnesium and zinc-based reagents have enabled precise functionalization at specific positions of the pyrazolo[1,5-a]pyridine ring system. These methodologies have proven particularly valuable for introducing diverse functional groups, including halogen substituents, carboxylate esters, and other electronically diverse moieties that modulate the compound's chemical and biological properties.
The significance of pyrazolo[1,5-a]pyridine in heterocyclic chemistry extends beyond synthetic accessibility to encompass its role as a key pharmacophore in medicinal chemistry. Structure-activity relationship studies have revealed that specific substitution patterns on the pyrazolo[1,5-a]pyridine core can dramatically influence biological activity and selectivity. The ability to systematically modify substituents at various positions of the ring system has enabled researchers to fine-tune molecular properties, including solubility, metabolic stability, and target specificity.
The following table summarizes key structural features and properties of pyrazolo[1,5-a]pyridine derivatives:
| Property | Pyrazolo[1,5-a]pyridine Core | This compound |
|---|---|---|
| Molecular Formula | C7H6N2 | C10H9BrN2O2 |
| Molecular Weight | 118.14 g/mol | 269.09 g/mol |
| Ring System | Fused bicyclic | Fused bicyclic with substituents |
| Electronic Nature | Electron-rich pyrazole/Electron-poor pyridine | Modified by bromine and ester groups |
| Synthetic Utility | High versatility | Enhanced reactivity through halogen |
| Biological Relevance | Established pharmacophore | Potential pharmaceutical intermediate |
Position of this compound in Current Research
This compound occupies a strategic position in contemporary heterocyclic chemistry research as both a synthetic intermediate and a target compound for biological evaluation. The compound's unique substitution pattern, featuring a bromine atom at the 4-position and an ethyl ester group at the 2-position, provides multiple sites for chemical modification and enhances its utility in diverse synthetic applications. The presence of the bromine substituent enables various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira coupling protocols, facilitating the introduction of additional functionality.
Current research trends indicate significant interest in brominated pyrazolo[1,5-a]pyridine derivatives as versatile building blocks for complex molecule synthesis. The regioselective functionalization capabilities demonstrated for this compound have established it as a valuable intermediate for constructing polysubstituted heterocycles with potential pharmaceutical applications. Advanced metalation strategies using magnesium and zinc-based reagents have enabled precise control over substitution patterns, allowing researchers to access previously challenging molecular architectures.
The compound's relevance in current research is further enhanced by its potential applications in materials science and drug discovery. Recent investigations have explored the photophysical properties of pyrazolo[1,5-a]pyridine derivatives, revealing their potential as fluorescent probes and organic light-emitting materials. The specific substitution pattern present in this compound provides opportunities for further structural elaboration, enabling the development of compounds with tailored optical and electronic properties.
Contemporary synthetic methodologies have demonstrated the efficient preparation of this compound through various approaches. Condensation reactions between appropriately substituted starting materials under optimized conditions have yielded the target compound in good to excellent yields. The development of environmentally benign synthetic protocols, including solvent-free reactions and microwave-assisted transformations, has further enhanced the practical utility of this compound in research applications.
The following table presents recent research applications and synthetic approaches for this compound:
Properties
IUPAC Name |
ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-9-7(11)4-3-5-13(9)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTPSVFSKTXWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=C(C2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743776 | |
| Record name | Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-99-0, 1176413-45-8 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 4-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves several steps. One common method includes the reaction of 4-bromopyrazole with ethyl 2-chloropyridine-3-carboxylate under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with potassium permanganate can yield carboxylic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate serves as a versatile building block in the synthesis of various bioactive molecules. Its unique structure allows for the development of derivatives with tailored properties aimed at treating diseases such as cancer and infections.
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against multiple cancer cell lines. For example, it has been reported to induce apoptosis in HeLa cells through caspase pathway activation .
- Antimicrobial Properties : The compound has been evaluated for its potential as an antimicrobial agent, demonstrating effectiveness against various pathogens.
Biological Studies
The compound is utilized in biological studies to investigate the mechanisms of action of pyrazolo[1,5-a]pyridine derivatives. It aids in understanding biological pathways and enzyme interactions.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a candidate for further studies in enzyme-targeted therapies .
Industrial Applications
In industrial settings, this compound is explored for developing new materials with specific properties such as fluorescence and conductivity. Its ability to undergo various chemical transformations makes it suitable for creating diverse chemical libraries.
Anticancer Studies
A notable study demonstrated that this compound exhibited effective cytotoxicity against several cancer cell lines. The mechanism involved apoptosis induction via caspase activation pathways, indicating its potential as an anticancer agent.
Enzyme Inhibition Studies
Research has highlighted the compound's inhibitory effects on key enzymes relevant to various diseases. For instance, modifications at the 4-position have been shown to enhance inhibition of HIV-1 reverse transcriptase, suggesting its utility in antiviral drug development .
Anti-inflammatory Effects
Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for further exploration in treating inflammatory diseases.
Synthesis Methodology
The synthesis of this compound typically involves:
- Bromination Reaction : Brominated pyrazole derivatives are reacted with ethyl esters.
- Purification : The product is purified through methods such as crystallization or chromatography to yield high-purity compounds suitable for biological testing.
Mechanism of Action
The mechanism of action of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be reversible or irreversible depending on the nature of the interaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate belongs to a broader class of pyrazolo-pyridine carboxylates. Below is a detailed comparison with structurally and functionally related compounds:
Positional Isomers: Bromine Substitution
Key Differences :
- The 4-bromo derivative (target compound) exhibits intermediate reactivity between the 5- and 7-bromo isomers due to electronic effects from the fused pyridine ring.
- 5-Bromo analogs are preferred for palladium-catalyzed cross-couplings, while 7-bromo derivatives are less reactive but more stable under basic conditions.
Ester Group Variations
Key Differences :
- Methyl esters generally have lower molecular weights and higher polarity, influencing solubility in aqueous media.
- Ethyl esters (e.g., target compound) offer better membrane permeability in drug design due to increased lipophilicity.
Core Heterocycle Modifications
Key Differences :
- Pyrazolo-pyridines (target compound’s core) are more electron-rich than triazolo-pyridines, enhancing electrophilic substitution at brominated positions.
- Triazolo-pyrimidines exhibit stronger hydrogen-bonding capacity due to amino groups, favoring interactions with biological targets.
Biological Activity
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (C10H9BrN2O2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
This compound features a unique pyrazolo[1,5-a]pyridine core structure with a bromine atom at the 4-position and an ethyl ester at the 2-position of the pyridine ring. This structural arrangement is significant as it influences the compound's biological interactions and activities.
| Property | Details |
|---|---|
| Molecular Formula | C10H9BrN2O2 |
| Molecular Weight | Approximately 269.09 g/mol |
| Appearance | Solid state, clear appearance |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in various in vitro and in vivo models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, displaying significant cytotoxic effects.
- Enzyme Inhibition : this compound acts as an inhibitor for specific enzymes involved in critical biological pathways. For example, it has been reported to inhibit HIV-1 reverse transcriptase with an IC50 value of under 50 µM, indicating its potential as an antiviral agent .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Binding : The compound can bind to active sites of enzymes, preventing substrate access and thereby inhibiting enzymatic activity.
- Receptor Modulation : It may also act on specific receptors as an agonist or antagonist, influencing cellular signaling pathways that are crucial for inflammation and cancer progression.
Comparative Analysis with Similar Compounds
The following table summarizes the differences between this compound and related compounds:
| Compound Name | Structure Features | Biological Activity Profile |
|---|---|---|
| Ethyl 4-methylpyrazolo[1,5-a]pyridine-2-carboxylate | Methyl group instead of bromine | Less potent due to reduced electron-withdrawing ability |
| Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate | Bromine at the 3-position | Different activity profile; less effective against certain targets |
| Mthis compound | Methyl group at the ethyl position | Altered solubility and reactivity compared to ethyl derivative |
Case Studies
Several studies have highlighted the efficacy of this compound:
- A study published in MDPI demonstrated that derivatives of this compound exhibit significant inhibition against HIV-1 reverse transcriptase. The study emphasized that small structural modifications greatly affected potency .
- Another research article indicated promising results in anticancer assays where this compound inhibited cell growth in various cancer types, including breast and prostate cancers .
Q & A
Q. What are common synthetic routes for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate?
The compound is typically synthesized via condensation reactions. For example, ethyl pyrazolo[1,5-a]pyridine-2-carboxylate derivatives are prepared by reacting 5-amino-3-arylpyrazoles with diketones (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol, followed by bromination at the 4-position using brominating agents like NBS or Br₂ . Optimization of reaction conditions, such as using KHSO₄ as a catalyst in polar aprotic solvents, can improve yields . Post-synthesis purification involves column chromatography (e.g., petroleum ether/ethyl acetate mixtures) and recrystallization from cyclohexane .
Q. How is the compound purified and characterized after synthesis?
Purification often involves silica gel column chromatography with solvent gradients (e.g., 8:2 petroleum ether/ethyl acetate) to isolate the product. Recrystallization from non-polar solvents (e.g., cyclohexane) enhances purity . Characterization employs spectroscopic methods:
Q. What spectroscopic techniques are critical for structural confirmation?
- X-ray Crystallography : Resolves the fused pyrazole-pyridine ring system and confirms bromine substitution at the 4-position. For example, dihedral angles between fused rings (<2°) and intermolecular hydrogen bonds (C–H···O) are key structural markers .
- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., m/z 285.0 for C₁₀H₉BrN₂O₂⁺) .
Advanced Research Questions
Q. How can bromination regioselectivity at the 4-position be optimized?
Q. What role do hydrogen bonds and π-π interactions play in crystal packing?
In the crystal lattice, C–H···O hydrogen bonds form inversion dimers, while π-π stacking (centroid distances ~3.4 Å) stabilizes the 3D network. These interactions are critical for predicting solubility and solid-state reactivity .
Q. How are contradictions in reported synthetic yields resolved?
Discrepancies in yields arise from variations in catalysts (e.g., KHSO₄ vs. H₂SO₄) and solvent polarity. Systematic optimization studies using design of experiments (DoE) can identify critical parameters (e.g., solvent choice, stoichiometry) to maximize reproducibility .
Q. What strategies are used to functionalize the pyrazole ring for bioactivity studies?
The 4-bromo group serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties. Nucleophilic substitution with amines or thiols under Pd catalysis enables diversification. Reaction progress is monitored via TLC/LC-MS to ensure completion .
Q. How is the compound’s potential bioactivity evaluated despite limited data?
- In Silico Screening : Molecular docking against targets like COX-2 or HMG-CoA reductase predicts binding affinity.
- In Vitro Assays : Cytotoxicity testing (e.g., MTT assay) on cancer cell lines evaluates therapeutic potential .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
